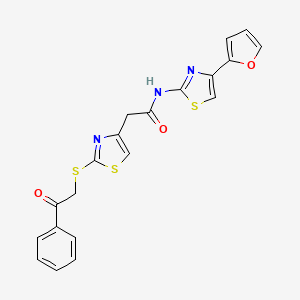

N-(4-(furan-2-yl)thiazol-2-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Description

N-(4-(furan-2-yl)thiazol-2-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a heterocyclic compound featuring a central acetamide scaffold linked to two distinct thiazole rings. The first thiazole moiety is substituted with a furan-2-yl group at the 4-position, while the second thiazole ring incorporates a 2-((2-oxo-2-phenylethyl)thio) substituent. This structure combines aromatic (furan, phenyl) and sulfur-containing (thioether, thiazole) functionalities, which are often associated with bioactivity in medicinal chemistry .

The synthesis of analogous compounds, such as HQ012 (a structural derivative with a pyridinylamino group), involves palladium-catalyzed cross-coupling reactions under argon atmosphere, yielding products in moderate yields (e.g., 21%) after purification by column chromatography .

Properties

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S3/c24-16(13-5-2-1-3-6-13)12-29-20-21-14(10-28-20)9-18(25)23-19-22-15(11-27-19)17-7-4-8-26-17/h1-8,10-11H,9,12H2,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLJTYZTFJDQAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Thiazole-Acetamide Derivatives with Aromatic Substituents

- Compound 9 (): 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide Features a 4-chlorobenzylidene group and a 2-thioxoacetamide backbone. Higher synthetic yield (90%) compared to the target compound’s analogs (e.g., 21% for HQ012) .

- Compound 13 (): N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide Contains a nitro-furyl substituent, similar to the furan-2-yl group in the target compound. Lower yield (58%) compared to Compound 9, likely due to steric or electronic effects of the nitro group .

Thiazole-Acetamides with Heterocyclic Extensions

- HQ012 (): N-(4-(furan-2-yl)thiazol-2-yl)−2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide Shares the furan-thiazole core with the target compound but replaces the 2-oxo-2-phenylethylthio group with a 6-methylpyridinylamino substituent. Synthesized via a palladium-catalyzed reaction (21% yield), highlighting challenges in coupling bulkier substituents .

- Compounds 13–18 (): Piperazine-linked thiazole-acetamides (e.g., N-(4-(p-tolyl)thiazol-2-yl)-2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide) Incorporate piperazine rings instead of thioether or furan groups.

Key Observations:

Substituent Impact on Yield : Bulky or electron-withdrawing groups (e.g., nitro-furyl in Compound 13) reduce yields compared to simpler aromatic substituents (e.g., 4-chlorobenzylidene in Compound 9) .

Thermal Stability : Piperazine and coumarin derivatives exhibit higher melting points, likely due to enhanced intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing this compound, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Use N-acylation of thiazol-2-amine derivatives with chloroacetate esters in tetrahydrofuran (THF) using sodium dispersion as a base (yields ~70–80%) .

- Employ DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane (DCM) under ultrasonication to enhance reaction efficiency for coupling heteroarylamines with thiazolylmethyl chlorides .

- Monitor reaction progress via thin-layer chromatography (TLC) and purify products through recrystallization (e.g., absolute ethanol) .

- Key Data :

| Reaction Step | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|

| N-acylation | Na/THF | 75% | |

| Coupling | DMAP/DCM | 87% |

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodology :

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .

- NMR (¹H/¹³C) : Assign aromatic protons (δ 7.2–8.5 ppm for thiazole/furan), acetamide carbonyl (δ ~170 ppm), and thioether linkages .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. How can initial biological activity screening be designed for this compound?

- Methodology :

- Conduct in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values calculated .

- Test antimicrobial activity via agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Use molecular docking to predict binding affinity to targets like EGFR or tubulin, guided by structural analogs .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity, and how can target interactions be validated?

- Methodology :

- Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants with proposed targets (e.g., kinases) .

- Use mutagenesis studies to identify critical amino acid residues in enzyme active sites interacting with the thiazole and acetamide moieties .

- Data Contradictions :

- Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols to minimize variability .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodology :

- Synthesize analogs with modified thiazole substituents (e.g., 4-bromophenyl vs. 4-fluorophenyl) and compare bioactivity .

- Replace the furan ring with pyridine or imidazole to evaluate π-stacking interactions .

- Key Findings :

- Derivatives with electron-withdrawing groups on the phenyl ring show 2–3× higher anticancer activity than electron-donating groups .

Q. What strategies address low yields in multi-step syntheses of this compound?

- Methodology :

- Optimize solvent polarity (e.g., switch from ethanol to acetonitrile) to improve intermediate solubility .

- Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

- Data Table :

| Optimization Step | Original Yield | Improved Yield | Condition Change |

|---|---|---|---|

| Coupling Reaction | 65% | 82% | Microwave, 100°C, 30m |

Q. How can molecular docking predict binding modes to biological targets, and what computational parameters are critical?

- Methodology :

- Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3) to simulate ligand-protein interactions .

- Validate docking poses with molecular dynamics (MD) simulations (50 ns runs) to assess stability .

- Key Interactions :

- The 2-oxo-2-phenylethylthio group forms hydrogen bonds with Asp104 in EGFR, while the furan ring participates in hydrophobic packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.